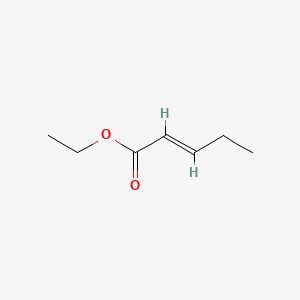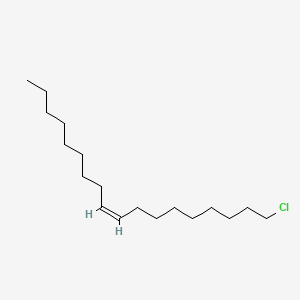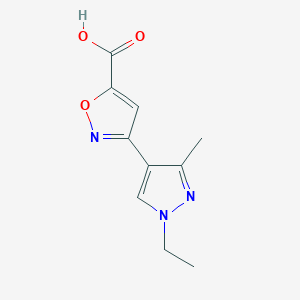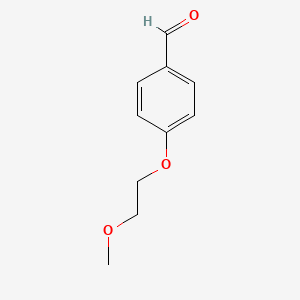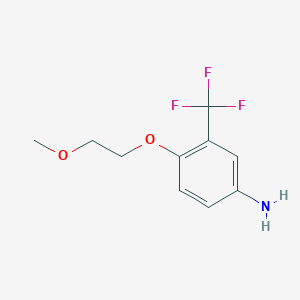
Dehydropodophyllotoxin
Overview
Description
Dehydropodophyllotoxin is a naturally occurring arylnaphthalene lignan, structurally related to podophyllotoxin. It is known for its significant biological activities, including antitumor, antiviral, and anti-inflammatory properties . This compound has garnered attention due to its potential therapeutic applications and its role as a precursor for the synthesis of various pharmacologically active derivatives .
Scientific Research Applications
Mechanism of Action
Dehydropodophyllotoxin exerts its effects primarily through the disruption of the microtubule cytoskeleton . It binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the metaphase . This mechanism is similar to that of podophyllotoxin, but this compound has been found to have distinct molecular targets and pathways .
Future Directions
Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .
Biochemical Analysis
Biochemical Properties
Dehydropodophyllotoxin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with tubulin, a protein that forms microtubules. This compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This interaction is critical for its anticancer activity, as it leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This effect is mediated through its interaction with tubulin and topoisomerase II, as mentioned earlier. This compound also influences cell signaling pathways, including the upregulation of cell cycle-related proteins such as CDK1 and the downregulation of cyclin B1 . These changes in gene expression contribute to its ability to inhibit cell proliferation and induce cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to tubulin, preventing its polymerization and disrupting microtubule dynamics . This inhibition of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with topoisomerase II, inhibiting its activity and causing DNA damage . These interactions result in the activation of apoptotic pathways and the induction of cell death. This compound also modulates gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained cell cycle arrest and apoptosis . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism, distribution, and clearance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, the compound can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main human metabolizing enzyme, CYP3A4, transforms this compound into its active metabolites . Other enzymes, such as CYP1A2 and CYP2C9, do not significantly contribute to its metabolism . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . For example, this compound’s distribution to tumor tissues enhances its anticancer activity, while its accumulation in the liver and kidneys can contribute to its hepatotoxicity and nephrotoxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is essential for its ability to disrupt microtubule dynamics and induce cell cycle arrest . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can influence its activity and stability within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydropodophyllotoxin can be synthesized through the aromatization of podophyllotoxone. A green and selective dehydrogenative aromatization method using an I2–DMSO catalytic manifold has been developed to overcome the inefficiencies associated with traditional methods that require unsustainable oxidants . This method takes advantage of the hydridic character of the C8 and C8′ positions of podophyllotoxone .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from plant sources, particularly from species like Podophyllum and Sinopodophyllum . The process includes solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), dimethyl sulfoxide (DMSO), and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which have been shown to possess significant antitumor and antiviral activities .
Comparison with Similar Compounds
Dehydropodophyllotoxin is structurally related to several other lignans, including:
Podophyllotoxin: Known for its potent antitumor activity, podophyllotoxin is the parent compound from which this compound is derived.
Epipodophyllotoxin: Another derivative of podophyllotoxin, epipodophyllotoxin has been used in the synthesis of anticancer drugs like etoposide and teniposide.
Deoxypodophyllotoxin: This compound has similar biological activities but differs in its chemical structure and potency.
This compound is unique due to its specific structural features and the distinct biological activities it exhibits .
Properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




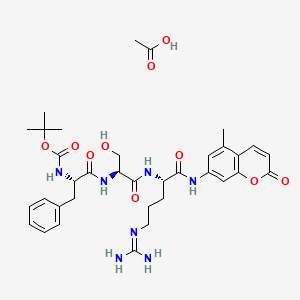
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

